1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a nitro group and a piperidine ring, making it structurally unique and potentially useful in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with piperidine under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C9H17Cl2N5O2 |
---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
1-(2-methyl-4-nitropyrazol-3-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(6-11-12)14(15)16)13-4-2-7(10)3-5-13;;/h6-7H,2-5,10H2,1H3;2*1H |
InChI Key |
ISDWJCGNPXIQTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
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